molecular formula C17H17N3O3S B021104 N-Desmethyl Rosiglitazone CAS No. 257892-31-2

N-Desmethyl Rosiglitazone

Cat. No. B021104
M. Wt: 343.4 g/mol
InChI Key: ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desmethyl Rosiglitazone is a metabolite of Rosiglitazone, a thiazolidinedione antidiabetic drug, primarily metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy rosiglitazone (ρ-OH-R) (Calixto et al., 2011). This metabolite plays a significant role in the drug's pharmacokinetics and potentially its pharmacodynamics, emphasizing the importance of understanding its characteristics and behavior within the body.

Synthesis Analysis

The synthesis of Rosiglitazone, from which N-Desmethyl Rosiglitazone is derived, has been detailed by Qin (2003), employing a multi-step chemical process involving 2-Chloropydine and 2-(Methyl amino) ethanol through reactions such as the Williamson reaction, condensation reaction, and hydrogenation reaction (Qin, 2003). These synthesis pathways highlight the chemical complexity and the necessary steps to produce the parent compound and its metabolites.

Molecular Structure Analysis

The molecular structure of N-Desmethyl Rosiglitazone is crucial for understanding its chemical properties and biological interactions. While specific studies on N-Desmethyl Rosiglitazone's molecular structure are scarce, the structure of Rosiglitazone itself provides a basis for understanding its metabolites. Rosiglitazone's activity as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist is central to its mechanism of action, with modifications such as demethylation likely altering its molecular interactions and biological effects.

Chemical Reactions and Properties

The primary metabolic pathways of Rosiglitazone involve N-demethylation and hydroxylation, followed by conjugation, leading to the formation of N-Desmethyl Rosiglitazone among other metabolites. These reactions, facilitated by cytochrome P450 enzymes, particularly CYP2C8, underscore the drug's metabolic transformation and the creation of its active and inactive forms (Baldwin et al., 2001).

Physical Properties Analysis

The physical properties of N-Desmethyl Rosiglitazone, including solubility, melting point, and molecular weight, are derived from its chemical structure. These properties are essential for determining the compound's behavior in biological systems and its formulation into medication. However, detailed physical properties specific to N-Desmethyl Rosiglitazone are not readily available and would typically be extrapolated from its parent compound, Rosiglitazone.

Chemical Properties Analysis

N-Desmethyl Rosiglitazone's chemical properties, such as reactivity, stability, and interaction with biological molecules, play a vital role in its pharmacokinetics and pharmacodynamics. The metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone indicates a change in its chemical properties that could affect its biological activity and efficacy as a therapeutic agent. The modification of Rosiglitazone through demethylation impacts its interaction with PPARγ, potentially altering its insulin-sensitizing effects (Baldwin et al., 2001).

Scientific Research Applications

1. Drug Metabolism Research

  • Application Summary: N-Desmethyl Rosiglitazone is a major metabolite of Rosiglitazone, an antidiabetic drug . It is used in in vitro studies to understand the metabolism of Rosiglitazone .
  • Methods of Application: The metabolism of Rosiglitazone was studied using rat liver microsomal fraction . The kinetic parameters of the metabolism were determined .
  • Results: Maximum velocity (Vmax) values of 87.29 and 51.09 nmol/min/mg protein were observed for N-Desmethyl Rosiglitazone and ρ-hydroxy rosiglitazone, respectively . Michaelis–Menten constant (Km) values were of 58.12 and 78.52 μM for N-Desmethyl Rosiglitazone and ρ-hydroxy rosiglitazone, respectively .

2. Alzheimer’s Disease Treatment Research

  • Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease . Although human clinical trials have not been promising, Rosiglitazone showed significant improvements in cellular and animal models of Alzheimer’s disease .
  • Methods of Application: The potential of Rosiglitazone to treat Alzheimer’s disease was investigated using cellular and animal models . The drug was also formulated with nanosized particles to assist with drug delivery .
  • Results: Rosiglitazone was reported to improve cognitive impairment and reverse AD-like pathology in cellular and rodent models .

3. Type 2 Diabetes Mellitus Treatment

  • Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, is a potent and selective activator of peroxisome proliferator-activated receptor γ (PPAR γ), which is used to treat Type 2 Diabetes Mellitus (T2DM) . It has been shown to have better therapeutic effect and glycemic control .
  • Methods of Application: The effectiveness of Rosiglitazone in treating T2DM was studied in vivo . The drug’s effects on blood glucose levels, insulin resistance, and other metabolic parameters were measured .
  • Results: Rosiglitazone was found to be the most effective treatment in Thiazolidinediones (TZDs), not only for its hypoglycemic effect but also for its additional effects, such as anti-inflammatory and anti-cancer capabilities, retinopathy (animal models) and ischemia–reperfusion injury protection effects, lipid regulation and blood pressure reduction .

4. In Vitro Metabolism Study

  • Application Summary: N-Desmethyl Rosiglitazone is used in in vitro studies to understand the metabolism of Rosiglitazone . It helps in identifying the human P450 enzymes responsible for its metabolism .
  • Methods of Application: The metabolism of Rosiglitazone was studied using human liver microsomal fraction . The kinetic parameters of the metabolism were determined .
  • Results: A decrease in total rosiglitazone metabolism was observed when a selective inhibitor of CYP3A4, troleandomycin (40 µM), was used .

5. Cardiovascular Risk Assessment

  • Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been associated with an increased risk of ischemic cardiac events . A systematic review and meta-analysis of the effects of rosiglitazone treatment on cardiovascular risk and mortality were conducted to clarify uncertainties about the cardiovascular risk of rosiglitazone .
  • Methods of Application: The study used multiple data sources and varying analytical approaches to conduct a systematic review and meta-analysis of the effects of rosiglitazone treatment on cardiovascular risk and mortality .
  • Results: The results of the study helped to clarify uncertainties about the cardiovascular risk of rosiglitazone and determined whether different analytical approaches are likely to alter the conclusions of adverse event meta-analyses .

6. Modulation of Brain-Derived Neurotrophic Factor

  • Application Summary: Rosiglitazone, the parent drug of N-Desmethyl Rosiglitazone, has been explored for its potential to treat Alzheimer’s Disease through the modulation of Brain-Derived Neurotrophic Factor .
  • Methods of Application: The potential of Rosiglitazone to treat Alzheimer’s disease was investigated using cellular and animal models . The drug was also formulated with nanosized particles to assist with drug delivery .
  • Results: Rosiglitazone was reported to improve cognitive impairment and reverse AD-like pathology in cellular and rodent models .

Safety And Hazards

The safety data sheet for N-Desmethyl Rosiglitazone advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Recent research has suggested that rosiglitazone may also be of benefit to a subset of patients with Alzheimer’s disease not expressing the ApoE4 allele . This is the subject of a clinical trial currently underway . Another study suggests that variants in CYP2C8 and SLCO1B1 have a large clinical impact on the therapeutic response to rosiglitazone .

properties

IUPAC Name

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475565
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Rosiglitazone

CAS RN

257892-31-2
Record name N-Desmethyl rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desmethyl Rosiglitazone
Reactant of Route 2
N-Desmethyl Rosiglitazone
Reactant of Route 3
Reactant of Route 3
N-Desmethyl Rosiglitazone
Reactant of Route 4
Reactant of Route 4
N-Desmethyl Rosiglitazone
Reactant of Route 5
N-Desmethyl Rosiglitazone
Reactant of Route 6
N-Desmethyl Rosiglitazone

Citations

For This Compound
47
Citations
KB Kim, DJ Lee, CW Yeo, JG Shin, SK Bae - Journal of Chromatography B, 2009 - Elsevier
… 135.1 for rosiglitazone, m/z 344.2 → 121.1 for N-desmethyl rosiglitazone, m/z 374.1 → 151.1 for p-… The linear ranges of concentration for rosiglitazone, N-desmethyl rosiglitazone, and p-…
Number of citations: 16 www.sciencedirect.com
G O'Maille, SM Pai, X Tao, GT Douglas Jr… - … of pharmaceutical and …, 2008 - Elsevier
… , rosiglitazone-d 4 , N-desmethyl rosiglitazone, and N-desmethyl rosiglitazone-d 4 were demonstrated to be stable for 356 days, 173 days, 69 days and 31 days, respectively. …
Number of citations: 32 www.sciencedirect.com
Baldwin, Chenery - British journal of clinical pharmacology, 1999 - Wiley Online Library
… Result The major products of metabolism following incubation of rosiglitazone with human liver microsomes were para-hydroxy and N-desmethyl rosiglitazone. The rate of formation …
Number of citations: 368 bpspubs.onlinelibrary.wiley.com
LA Calixto, ARM de Oliveira, VAP Jabor… - European journal of drug …, 2011 - Springer
… Rosiglitazone (RSG), a thiazolidinedione antidiabetic drug, is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy …
Number of citations: 7 link.springer.com
M Bazargan, DJR Foster, AK Davey, BS Muhlhausler - Drugs in R&D, 2017 - Springer
… However, all existing studies of rosiglitazone metabolism have been undertaken using the metabolite formation method, in which only the formation of N-desmethyl rosiglitazone and …
Number of citations: 10 link.springer.com
PJ Cox, DA Ryan, FJ Hollis, AM Harris, AK Miller… - Drug Metabolism and …, 2000 - ASPET
… The phase I metabolites, N-desmethyl-rosiglitazone (M12, SB-237216) and unconjugated para-hydroxyrosiglitazone (M13, SB-275286, not detected in plasma) were 20-fold less potent …
Number of citations: 368 dmd.aspetjournals.org
L Nguyen, J Holland, D Miles, C Engel… - The Journal of …, 2015 - Wiley Online Library
… In study 3, blood samples (4 mL) for analysis of rosiglitazone and metabolite N-desmethyl rosiglitazone on day 1 and for cabozantinib, rosiglitazone, and N-desmethyl rosiglitazone on …
Number of citations: 76 accp1.onlinelibrary.wiley.com
LA Calixto, PS Bonato - Journal of separation science, 2010 - Wiley Online Library
… A three-phase hollow-fiber liquid-phase microextraction method for the analysis of rosiglitazone and its metabolites N-desmethyl rosiglitazone and ρ-hydroxy rosiglitazone in …
SV Nikulin, EA Tonevitsky, AA Poloznikov - Russian Chemical Bulletin, 2017 - Springer
… The concentration of the major metabolite of rosiglitazone, N desmethyl rosiglitazone, decreased upon the addition of either sulfaphenazole, a cytochrome P450 2C9 inhibitor, or …
Number of citations: 6 link.springer.com
J He, YF Hu, LF Duan, ZR Tan, LS Wang… - … of pharmaceutical and …, 2007 - Elsevier
… A possible chromatography peak (m/z 121, its parent ion m/z 344) of N-desmethyl rosiglitazone … of rosiglitazone and its metabolite N-desmethyl rosiglitazone concentrations in plasma. …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.